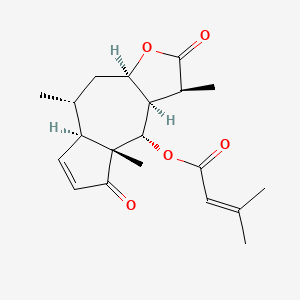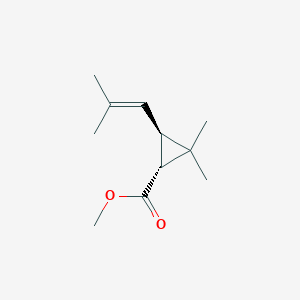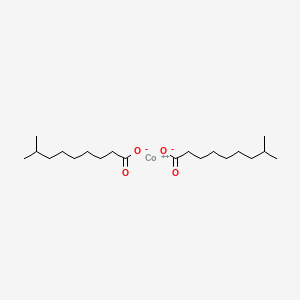
Cobalt(II) isodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) isodecanoate is an organometallic compound with the chemical formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Co(CH3COO)2+2C9H19COOH→Co(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with isodecanoic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Cobalt(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The isodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Cobalt(III) isodecanoate or cobalt(III) oxide.
Reduction: Cobalt(0) or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
科学的研究の応用
Cobalt(II) isodecanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Material Science: It is employed in the synthesis of cobalt-based nanomaterials and thin films.
Biomedicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is used in the development of sensors for detecting environmental pollutants.
作用機序
The mechanism by which cobalt(II) isodecanoate exerts its effects depends on the specific application. In catalysis, the cobalt center acts as an active site for the reaction, facilitating the transformation of substrates. In biological systems, cobalt(II) can interact with biomolecules, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.
類似化合物との比較
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt with similar catalytic properties.
Cobalt(II) chloride: Used in similar applications but has different solubility and reactivity profiles.
Cobalt(II) nitrate: Often used in the synthesis of cobalt-based materials.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand environment, which can influence its solubility, stability, and reactivity. The isodecanoate ligands provide a hydrophobic environment, making it suitable for applications in non-polar solvents and organic media.
特性
CAS番号 |
84255-53-8 |
|---|---|
分子式 |
C20H38CoO4 |
分子量 |
401.4 g/mol |
IUPAC名 |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
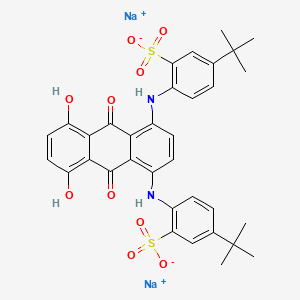
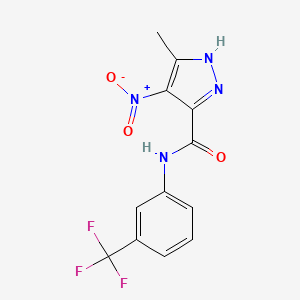

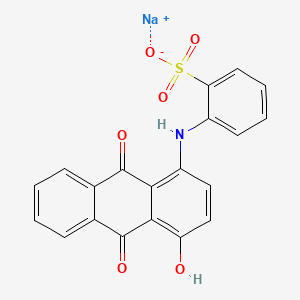

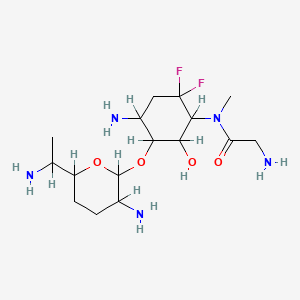

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
